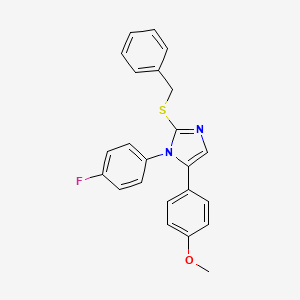![molecular formula C18H18N2O B2431312 (4-Methylphenyl)[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanon CAS No. 159799-40-3](/img/structure/B2431312.png)
(4-Methylphenyl)[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methylphenyl)[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone is an organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyridazinone ring fused with phenyl and methylphenyl groups, which contribute to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie und Arzneimittelentwicklung
Die einzigartige Struktur von 4-Methylbenzophenon macht es zu einem interessanten Grundgerüst für die Entwicklung neuer Medikamente. Forscher haben sein Potenzial in mehreren Therapiebereichen untersucht:
a. Antivirale Aktivität: Heterocyclen auf Basis des 1,2,3-Triazol-Moleküls, zu denen auch 4-Methylbenzophenon-Derivate gehören, haben anti-HIV-, antituberkuläre und antivirale Aktivitäten gezeigt . Diese Verbindungen könnten für die Entwicklung antiviraler Medikamente weiter optimiert werden.
b. Antikrebs-Eigenschaften: Studien haben 4-Methylbenzophenon als ein vielversprechendes Antikrebsmittel identifiziert . Seine einzigartige Struktur könnte die Wachstumswege von Krebszellen beeinträchtigen, wodurch es zu einem potenziellen Leitmolekül für weitere Untersuchungen wird.
c. Antioxidatives Potenzial: Die aromatischen Ringe und die Ketonfunktionalität der Verbindung deuten auf antioxidative Eigenschaften hin. Forscher haben seine Fähigkeit untersucht, freie Radikale abzufangen und vor oxidativem Stress zu schützen .
d. Entzündungshemmende Anwendungen: Aufgrund seiner strukturellen Ähnlichkeit mit anderen entzündungshemmenden Wirkstoffen könnte 4-Methylbenzophenon hinsichtlich seines Potenzials zur Modulation von Entzündungswegen untersucht werden .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-methylphenyl)[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone typically involves the following steps:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Substitution Reactions: The phenyl and methylphenyl groups are introduced via substitution reactions, often using Suzuki-Miyaura coupling or similar palladium-catalyzed cross-coupling reactions.
Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction of the pyridazinone ring can yield dihydropyridazinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents such as halogens (for electrophilic substitution) and organometallics (for nucleophilic substitution) are commonly used.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Dihydropyridazinone derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Chemistry:
Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: It is used in the synthesis of polymers and advanced materials with specific electronic properties.
Biology and Medicine:
Pharmacology: Pyridazinone derivatives are investigated for their potential as anti-inflammatory, anticancer, and antimicrobial agents.
Biochemistry: The compound can be used as a probe to study enzyme interactions and metabolic pathways.
Industry:
Agriculture: It is explored for use in agrochemicals as herbicides or pesticides.
Pharmaceuticals: The compound serves as a precursor in the synthesis of various therapeutic agents.
Wirkmechanismus
The mechanism of action of (4-methylphenyl)[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Vergleich Mit ähnlichen Verbindungen
(3-Methylphenyl)phenylmethanone: Similar in structure but lacks the pyridazinone ring, leading to different chemical properties and biological activities.
Pyridazinone Derivatives: Compounds like 3-(2H)-pyridazinone exhibit similar core structures but with varying substituents, affecting their pharmacological profiles.
Uniqueness: (4-Methylphenyl)[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents and materials.
Eigenschaften
IUPAC Name |
(4-methylphenyl)-(6-phenyl-4,5-dihydro-3H-pyridazin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-14-9-11-16(12-10-14)18(21)20-13-5-8-17(19-20)15-6-3-2-4-7-15/h2-4,6-7,9-12H,5,8,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVZDXOTAWYART-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCCC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
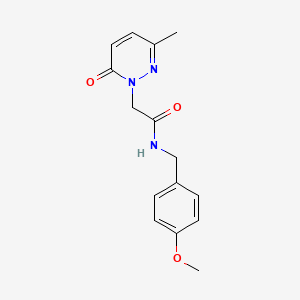
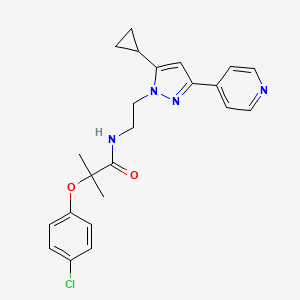
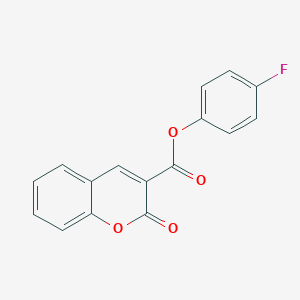
![methyl 5-(3-fluorophenyl)-7-methyl-4-oxo-2-(propylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2431236.png)
![1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanamine](/img/new.no-structure.jpg)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-N-(2-methylcyclohexyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2431242.png)
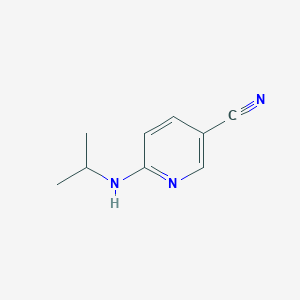
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2431244.png)
![5-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)furan-2-carboxamide](/img/structure/B2431245.png)
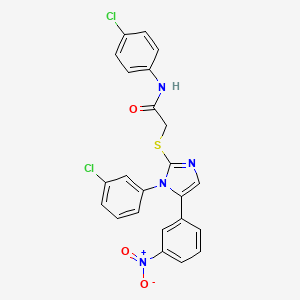

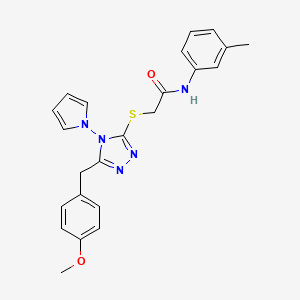
![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-methoxy-N-methylbenzamide](/img/structure/B2431250.png)
